Dehydrobruceantol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

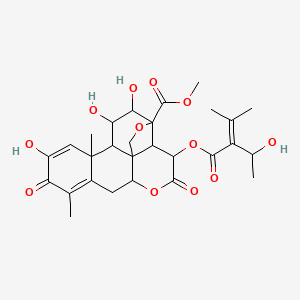

Dehydrobruceantol is a quassinoid derivative isolated primarily from Brucea antidysenterica and other Brucea species, which are traditionally used in herbal medicine for their antiparasitic, anti-inflammatory, and anticancer properties . Structurally, it is characterized by a tetracyclic triterpenoid backbone with a hydroxyl group and an isopropylidene substituent at position C-15 (molecular formula: C₂₈H₃₄O₁₂, molecular weight: 562.569 g/mol) . Its stereochemistry ([α]ᴅ +30° in CHCl₃) and oil-like physical state under ambient conditions distinguish it from related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrobruceantol involves several steps, starting from simpler quassinoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound often relies on the extraction from Brucea javanica seeds, followed by purification processes such as chromatography. Advances in biotechnological methods, including plant tissue culture and genetic engineering, are also being explored to enhance the yield and sustainability of production .

Chemical Reactions Analysis

Types of Reactions: Dehydrobruceantol undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized quassinoids.

Reduction: Formation of reduced derivatives with altered biological activities.

Substitution: Introduction of different functional groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Dehydrobruceantol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.

Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.

Medicine: Explored for its potential as an anti-cancer, anti-malarial, and anti-inflammatory agent. Studies have shown its ability to inhibit the growth of cancer cells and parasites.

Industry: Utilized in the development of natural pesticides and other agrochemical products .

Mechanism of Action

The mechanism of action of dehydrobruceantol involves its interaction with various molecular targets and pathways:

Anti-cancer: Inhibits cell proliferation by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in cancer progression.

Anti-malarial: Interferes with the life cycle of the malaria parasite by disrupting its metabolic processes.

Anti-inflammatory: Modulates the production of inflammatory mediators and cytokines, reducing inflammation .

Comparison with Similar Compounds

Dehydrobruceantol belongs to a class of bioactive quassinoids, which share structural motifs but exhibit divergent pharmacological profiles. Below is a comparative analysis with key analogs:

Table 1: Structural and Pharmacological Comparison of this compound and Related Compounds

Key Findings:

Bruceantinoside A’s glycosidic side chain (β-D-glucopyranosyl) increases water solubility, favoring systemic distribution but reducing blood-brain barrier penetration compared to this compound .

Bioactivity Differences: Anticancer Activity: this compound shows superior pro-apoptotic effects in leukemia cells (IC₅₀ ~5 μM) versus Dehydrobrucein A (IC₅₀ ~15 μM), likely due to its hydroxyl-isopropylidene group enhancing target binding . Anti-inflammatory Effects: Bruceantinoside A inhibits NF-κB signaling at lower concentrations (IC₅₀ 2 μM) than this compound (IC₅₀ 10 μM), attributed to its sugar moiety stabilizing protein interactions .

Pharmacokinetics: Dehydrobruceantinol’s acetyl group accelerates metabolic clearance (t₁/₂ ~2 hours) compared to this compound (t₁/₂ ~6 hours), as observed in rodent models .

Research Implications and Challenges

The structural nuances among these quassinoids underscore the importance of substituent engineering in drug design. For instance:

- This compound’s isopropylidene group could be optimized for enhanced tumor selectivity.

- Hybrid derivatives combining Bruceantinoside A’s glycosylation with this compound’s core may balance solubility and bioactivity .

Properties

CAS No. |

53663-02-8 |

|---|---|

Molecular Formula |

C28H34O12 |

Molecular Weight |

562.6 g/mol |

IUPAC Name |

methyl 11,15,16-trihydroxy-3-[2-(1-hydroxyethyl)-3-methylbut-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |

InChI |

InChI=1S/C28H34O12/c1-10(2)16(12(4)29)23(34)40-19-21-27-9-38-28(21,25(36)37-6)22(33)18(32)20(27)26(5)8-14(30)17(31)11(3)13(26)7-15(27)39-24(19)35/h8,12,15,18-22,29-30,32-33H,7,9H2,1-6H3 |

InChI Key |

CFHBLZPGWLLCCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C(=C(C)C)C(C)O)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.